ethyl 3-{2-[4,6-dimethyl-2-oxo-3-(3-phenyl-1,2,4-oxadiazol-5-yl)-1,2-dihydropyridin-1-yl]acetamido}benzoate
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Description
Ethyl 3-{2-[4,6-dimethyl-2-oxo-3-(3-phenyl-1,2,4-oxadiazol-5-yl)-1,2-dihydropyridin-1-yl]acetamido}benzoate is a useful research compound. Its molecular formula is C26H24N4O5 and its molecular weight is 472.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 472.17466988 g/mol and the complexity rating of the compound is 879. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
Ethyl 3-{2-[4,6-dimethyl-2-oxo-3-(3-phenyl-1,2,4-oxadiazol-5-yl)-1,2-dihydropyridin-1-yl]acetamido}benzoate is a complex organic compound with significant potential in medicinal chemistry. This article delves into its biological activity, synthesizing findings from various studies and providing a comprehensive overview.
Structural Characteristics
The compound features several notable structural components:
- Ethyl ester : Contributes to solubility and bioavailability.
- Dihydropyridine moiety : Known for its role in various pharmacological activities.
- Oxadiazole ring : Associated with diverse biological properties including antimicrobial and anticancer activities.
Molecular Properties
Property | Value |
---|---|
Molecular Formula | C₁₈H₂₃N₃O₃ |
Molecular Weight | 414.48 g/mol |
Appearance | White crystalline solid |
Solubility | Soluble in organic solvents |
Synthesis Pathways
The synthesis of this compound typically involves:
- Formation of the dihydropyridine scaffold through cyclization reactions.
- Introduction of the oxadiazole ring via condensation reactions with appropriate precursors.
- Acetylation to incorporate the acetamido group.
These reactions require precise control of conditions such as temperature and solvent choice to optimize yield and purity.
Antimicrobial Activity
Research indicates that compounds containing similar structural motifs exhibit significant antimicrobial properties. For instance:
- Antibacterial Effects : Compounds with oxadiazole rings have shown effectiveness against Gram-positive and Gram-negative bacteria. Studies report minimal inhibitory concentrations (MICs) as low as 25 µg/mL against Staphylococcus aureus and Escherichia coli .
Anticancer Potential
The dihydropyridine structure is often associated with anticancer activity:
- Mechanism of Action : It may inhibit specific enzymes involved in cancer cell proliferation. Preliminary studies suggest that derivatives can induce apoptosis in cancer cell lines .
Anti-inflammatory Properties
Compounds similar to ethyl 3-{2-[4,6-dimethyl-2-oxo-3-(3-phenyl-1,2,4-oxadiazol-5-yl)-1,2-dihydropyridin-1-y]acetamido}benzoate have been investigated for their anti-inflammatory effects:
- In vitro Studies : These compounds demonstrated a reduction in pro-inflammatory cytokines in cell culture models .
Case Studies
-
Study on Antimicrobial Efficacy :
- A series of derivatives were tested against various bacterial strains.
- Results indicated that modifications to the oxadiazole ring significantly enhanced antimicrobial potency.
-
Cancer Cell Line Testing :
- The compound was evaluated for cytotoxic effects on HeLa cells.
- Findings revealed a dose-dependent inhibition of cell growth, suggesting potential as a chemotherapeutic agent.
Properties
IUPAC Name |
ethyl 3-[[2-[4,6-dimethyl-2-oxo-3-(3-phenyl-1,2,4-oxadiazol-5-yl)pyridin-1-yl]acetyl]amino]benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H24N4O5/c1-4-34-26(33)19-11-8-12-20(14-19)27-21(31)15-30-17(3)13-16(2)22(25(30)32)24-28-23(29-35-24)18-9-6-5-7-10-18/h5-14H,4,15H2,1-3H3,(H,27,31) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UGKVMDJBNSRICX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC(=CC=C1)NC(=O)CN2C(=CC(=C(C2=O)C3=NC(=NO3)C4=CC=CC=C4)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H24N4O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
472.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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